
Bhq-1 nhs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BHQ-1 NHS: (Black Hole Quencher-1 N-hydroxysuccinimide ester) is a dark quencher extensively used in molecular biology and biochemistry. It is a non-fluorescent chromophore that absorbs light energy and dissipates it as heat, making it ideal for applications in Fluorescence Resonance Energy Transfer (FRET) DNA detection probes .
準備方法
Synthetic Routes and Reaction Conditions: BHQ-1 NHS is synthesized by reacting BHQ-1 carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .
化学反応の分析
Types of Reactions: BHQ-1 NHS primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to label proteins, peptides, and oligonucleotides .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide (NHS), coupling agents (e.g., DCC).
Conditions: The reaction typically occurs at pH 7-9 and room temperature.
Major Products: The major product of the reaction between this compound and a primary amine is a BHQ-1-labeled biomolecule, such as a BHQ-1-labeled protein or oligonucleotide .
科学的研究の応用
Chemistry: BHQ-1 NHS is used in the synthesis of FRET probes for detecting nucleic acids. It is also employed in the development of molecular beacons and TaqMan probes for real-time PCR assays .
Biology: In biological research, this compound is used to label proteins and peptides for studying protein-protein interactions, enzyme kinetics, and cellular localization .
Medicine: this compound is utilized in diagnostic assays for detecting genetic mutations, infectious diseases, and cancer biomarkers. It is also used in the development of therapeutic agents and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits, biosensors, and high-throughput screening assays .
作用機序
BHQ-1 NHS exerts its effects through a combination of FRET and static quenching mechanisms. In FRET, the excited fluorophore (donor) transfers energy to the BHQ-1 (acceptor) when they are in close proximity, resulting in the quenching of fluorescence. In static quenching, the fluorophore and BHQ-1 form a non-fluorescent intramolecular dimer . The molecular targets of this compound are primarily the primary amines in proteins, peptides, and oligonucleotides .
類似化合物との比較
BHQ-2 NHS: Another dark quencher with a broader quenching range (550-650 nm) compared to BHQ-1 NHS (480-580 nm).
Dabcyl: A dark quencher with a quenching range of 380-530 nm, often used in FRET applications.
BBQ-650 NHS: A dark quencher with a quenching range of 550-750 nm, suitable for applications requiring longer wavelength quenching.
Uniqueness of this compound: this compound is unique due to its high quenching efficiency, broad quenching range, and compatibility with a wide variety of fluorophores. It is particularly effective in applications requiring low background fluorescence and high signal-to-noise ratios .
特性
分子式 |
C30H31N7O7 |
|---|---|
分子量 |
601.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |
InChI |
InChI=1S/C30H31N7O7/c1-19-7-12-23(26(16-19)37(41)42)32-33-24-18-27(43-4)25(17-20(24)2)34-31-21-8-10-22(11-9-21)35(3)15-5-6-30(40)44-36-28(38)13-14-29(36)39/h7-12,16-18H,5-6,13-15H2,1-4H3 |
InChIキー |
QIDPAHFSJZFKAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)ON4C(=O)CCC4=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


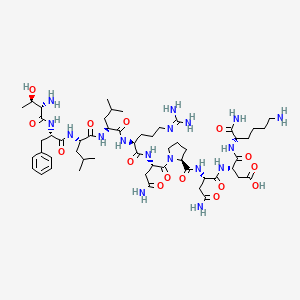
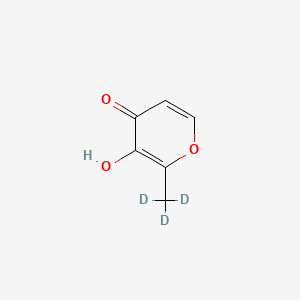
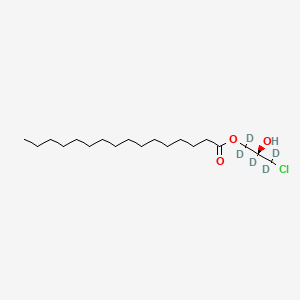
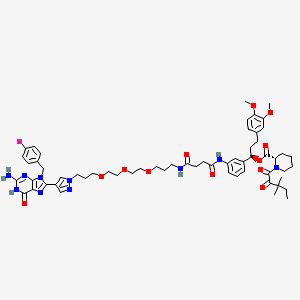
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

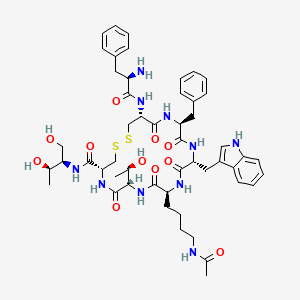
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
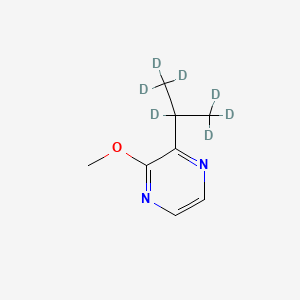
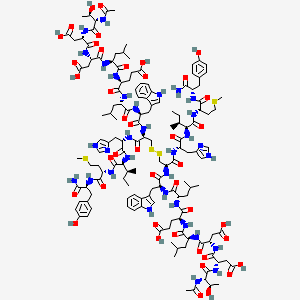
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
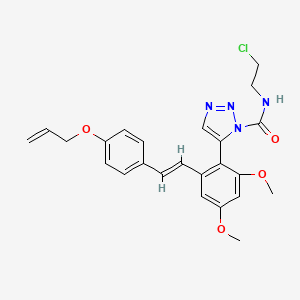
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)
